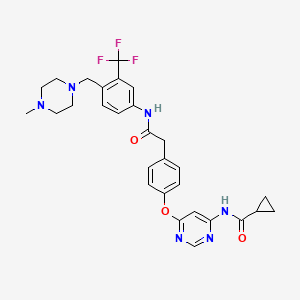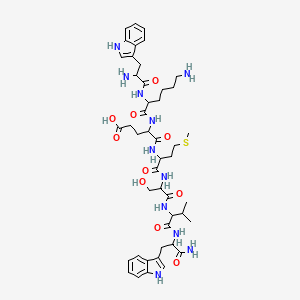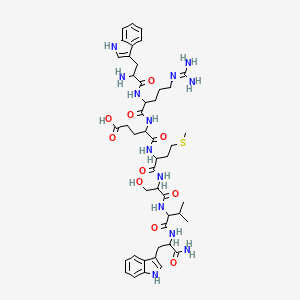
YKL-01-116
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
YKL-01-116 targets MYC dependency in ovarian cancer through inhibition of CDK7 and CDK12/13. YKL-1-116 dose-dependently targets CDK7 in HCT116, Jurkat, Kuramochi, OVCAR8, and COV362 cancer cells as assessed by intracellular target engagement.
Applications De Recherche Scientifique
Tumor Angiogenesis
YKL-40, a secreted glycoprotein, is significant in tumor development, particularly in solid tumors. It has been associated with poor prognosis in various advanced human cancers. Studies have shown that YKL-40 promotes angiogenesis in endothelial cells, which is crucial for tumor growth. This process involves the coordination of membrane-bound receptor syndecan-1 and integrin αvβ3, activating intracellular signaling pathways like focal adhesion kinase and mitogen-activated protein kinase extracellular signal-related kinase1/2. The presence of YKL-40 in human breast cancer correlates with blood vessel density, emphasizing its role in cancer development and angiogenesis (Shao et al., 2009).
Glioblastoma and Radiation Response
In glioblastoma, a type of brain cancer, YKL-40 expression has been linked to poorer responses to radiation therapy and shorter overall survival. It is an independent predictor of survival, and its expression aligns with certain genetic subtypes of glioblastoma, suggesting its potential role in the oncogenesis of these tumors (Pelloski et al., 2005).
Neurodegenerative Dementias
YKL-40 has been found to be elevated in the brain and cerebrospinal fluid in various neurodegenerative diseases, including Alzheimer's disease and prion diseases. Its high expression in reactive astrocytes, particularly around β-amyloid plaques in Alzheimer’s disease, suggests its involvement in neuroinflammatory processes. Elevated YKL-40 levels in neurodegenerative dementias indicate its potential as a biomarker for neuroinflammation and its role in these diseases (Llorens et al., 2017).
Diagnostic Marker for Gliomas
YKL-40 has been identified as a differential diagnostic marker for distinguishing between glioblastomas and anaplastic oligodendrogliomas, two types of high-grade gliomas. Its expression pattern differs significantly between these glioma types, making it a useful tool for classification and potentially influencing treatment decisions (Nutt et al., 2005).
Propriétés
Numéro CAS |
1957202-71-9 |
|---|---|
Nom du produit |
YKL-01-116 |
Formule moléculaire |
C34H38N8O3 |
Poids moléculaire |
606.73 |
Nom IUPAC |
(S)-3-((3-(4-acrylamidobenzamido)phenyl)amino)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide |
InChI |
InChI=1S/C34H38N8O3/c1-6-29(43)35-24-17-15-23(16-18-24)32(44)37-26-14-10-13-25(19-26)36-31-27-20-42(34(2,3)30(27)39-40-31)33(45)38-28(21-41(4)5)22-11-8-7-9-12-22/h6-19,28H,1,20-21H2,2-5H3,(H,35,43)(H,37,44)(H,38,45)(H2,36,39,40)/t28-/m1/s1 |
Clé InChI |
VBYGXNURPHQSPG-MUUNZHRXSA-N |
SMILES |
CC1(C)N(C(N[C@H](CN(C)C)C2=CC=CC=C2)=O)CC3=C1NN=C3NC4=CC(NC(C5=CC=C(NC(C=C)=O)C=C5)=O)=CC=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
YKL-01-116; YKL01116; YKL 01 116; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



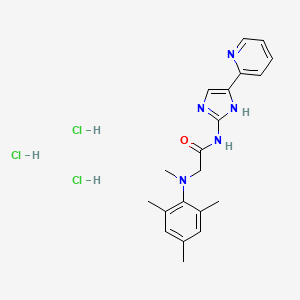
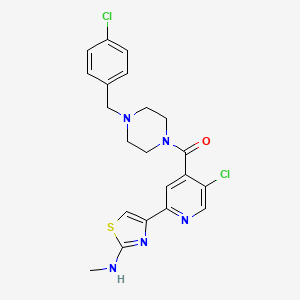
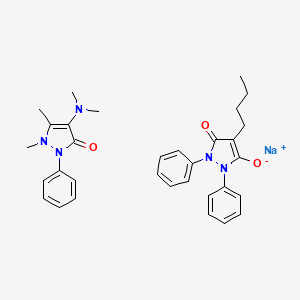
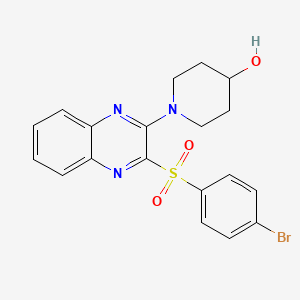
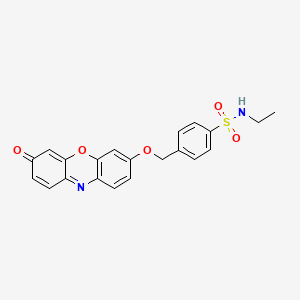
![N-(6-{4-[({4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)amino]phenoxy}pyrimidin-4-yl)cyclopropanecarboxamide](/img/structure/B611823.png)
